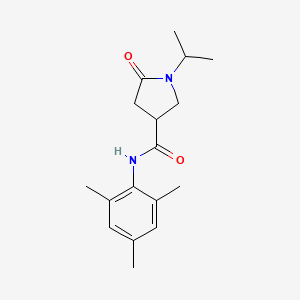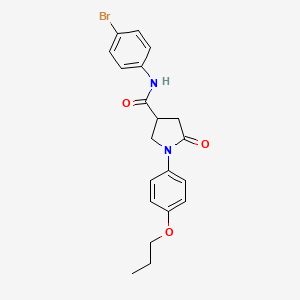
1-(3,5-dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using techniques such as X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the crystal system, space group, unit cell parameters, and molecular conformation, revealing the presence of weak intermolecular interactions and aromatic π–π stacking interactions that contribute to the compound's stability and reactivity (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including Ugi reactions and reactions with diazomethane, leading to the formation of novel compounds. These reactions are crucial for modifying the chemical structure to enhance the compound's biological activity or to synthesize intermediates for further chemical synthesis. The chemical properties of these compounds are influenced by their molecular structure, including the nature of substituents and the presence of functional groups (M. Sañudo et al., 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points, solubility, and crystalline form, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments, its stability, and its suitability for various applications. For example, the synthesis and characterization of similar compounds have shown that these can crystallize in different polymorphic forms, which can significantly affect their physical properties and, consequently, their practical applications (K. Okamoto et al., 1979).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity or basicity, and potential for forming hydrogen bonds, are key to the compound's applications in synthesis and its interactions in biological systems. These properties are derived from the compound's functional groups and overall molecular structure. Studies on similar compounds reveal how modifications to the molecular structure can influence chemical properties and reactivity, offering insights into designing compounds with desired chemical behaviors (M. Baron et al., 1982).
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.C2H2O4/c1-15-5-4-6-17(11-15)21-7-9-22(10-8-21)20(23)16-12-18(24-2)14-19(13-16)25-3;3-1(4)2(5)6/h12-15,17H,4-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOGYQCHFBTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide](/img/structure/B4013809.png)
![5-(2-furyl)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B4013817.png)
![3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B4013819.png)

![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4013853.png)
![N-(4-ethylphenyl)-N'-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4013859.png)



![N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013880.png)
![11-(2-chloro-6-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013895.png)
![3-butoxy-N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4013902.png)
![6-[4-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B4013912.png)
![2-{2-methyl-3-[({[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}amino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4013918.png)